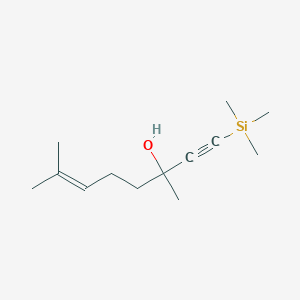
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N'-(2-aminoethyl)-, (2-chloroethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(2-aminoethyl)-, (2-chloroethyl) ester is a complex chemical compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(2-aminoethyl)-, (2-chloroethyl) ester typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the Phosphorodiamidic Acid Core: This step involves the reaction of phosphorus oxychloride with an appropriate amine to form the phosphorodiamidic acid core.
Introduction of the Chloroethyl Groups: The next step involves the introduction of chloroethyl groups through nucleophilic substitution reactions. This is typically achieved by reacting the phosphorodiamidic acid core with 2-chloroethylamine hydrochloride under controlled conditions.
Final Esterification: The final step involves esterification to introduce the (2-chloroethyl) ester group. This is usually done using an appropriate alcohol and acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(2-aminoethyl)-, (2-chloroethyl) ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorodiamidic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chloroethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield phosphorodiamidic acid derivatives, while substitution reactions can produce a variety of substituted phosphorodiamidic acids.
Applications De Recherche Scientifique
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(2-aminoethyl)-, (2-chloroethyl) ester has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramide bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a tool for probing biological pathways.
Medicine: Research is ongoing into its potential use as a chemotherapeutic agent due to its ability to interact with DNA.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism by which Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(2-aminoethyl)-, (2-chloroethyl) ester exerts its effects involves several molecular targets and pathways:
DNA Interaction: The compound can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription.
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Signal Transduction: The compound may interfere with cellular signaling pathways, affecting cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(2-aminoethyl)-, (2-chloroethyl) ester can be compared with other similar compounds, such as:
Phosphorodiamidic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in reactivity and applications.
Chloroethylamines: These compounds contain chloroethyl groups and are used in similar applications, but they lack the phosphorodiamidic acid core.
Phosphoramidates: These compounds have a similar phosphorus-nitrogen bond but differ in their ester groups, affecting their chemical properties and uses.
Propriétés
Numéro CAS |
78218-78-7 |
|---|---|
Formule moléculaire |
C8H19Cl3N3O2P |
Poids moléculaire |
326.6 g/mol |
Nom IUPAC |
N'-[bis(2-chloroethyl)amino-(2-chloroethoxy)phosphoryl]ethane-1,2-diamine |
InChI |
InChI=1S/C8H19Cl3N3O2P/c9-1-6-14(7-2-10)17(15,13-5-4-12)16-8-3-11/h1-8,12H2,(H,13,15) |
Clé InChI |
HMDKEUAXBRCIOC-UHFFFAOYSA-N |
SMILES canonique |
C(CNP(=O)(N(CCCl)CCCl)OCCCl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



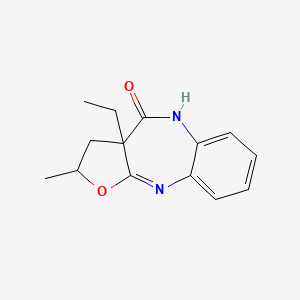
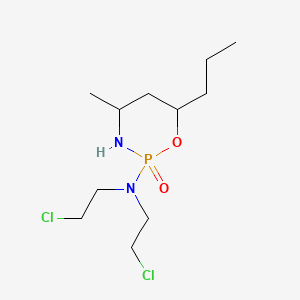

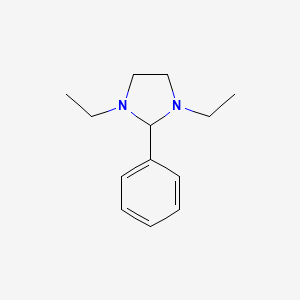
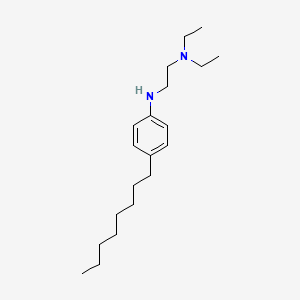

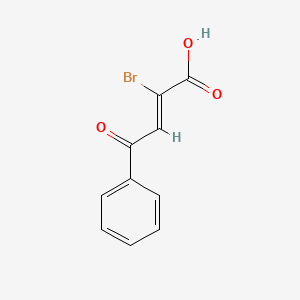
![4-[(Propan-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B14439766.png)
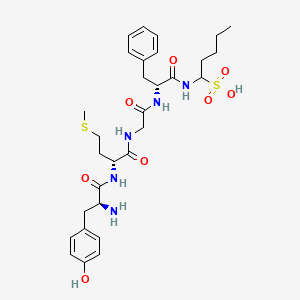
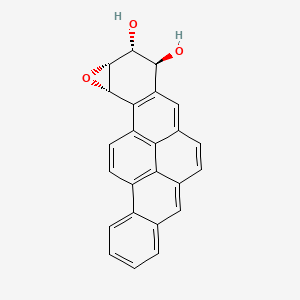
![3,4,8,10-Tetrazatricyclo[5.4.0.02,6]undeca-1(11),2(6),4,7,9-pentaene](/img/structure/B14439788.png)

